molecular formula C20H11N3O4S B11101601 2-(1H-benzotriazol-1-ylsulfonyl)anthracene-9,10-dione

2-(1H-benzotriazol-1-ylsulfonyl)anthracene-9,10-dione

Cat. No.: B11101601
M. Wt: 389.4 g/mol
InChI Key: YOUFEASEGOIVFP-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-ylsulfonyl)anthra-9,10-quinone is a complex organic compound that combines the structural features of benzotriazole and anthraquinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylsulfonyl)anthra-9,10-quinone typically involves the reaction of anthraquinone with benzotriazole derivatives under specific conditions. One common method includes the sulfonylation of anthraquinone followed by the introduction of the benzotriazole moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-ylsulfonyl)anthra-9,10-quinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-ylsulfonyl)anthra-9,10-quinone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable and colorful properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylsulfonyl)anthra-9,10-quinone involves its interaction with various molecular targets. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The quinone structure allows for redox reactions, which can generate reactive oxygen species and induce oxidative stress in cells. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler benzotriazole derivative with similar reactivity but lacking the quinone structure.

    Anthraquinone: A parent compound with a quinone structure but without the benzotriazole moiety.

    2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Another benzotriazole derivative used in peptide synthesis.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-ylsulfonyl)anthra-9,10-quinone is unique due to its combination of benzotriazole and quinone structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H11N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

2-(benzotriazol-1-ylsulfonyl)anthracene-9,10-dione

InChI

InChI=1S/C20H11N3O4S/c24-19-13-5-1-2-6-14(13)20(25)16-11-12(9-10-15(16)19)28(26,27)23-18-8-4-3-7-17(18)21-22-23/h1-11H

InChI Key

YOUFEASEGOIVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N4C5=CC=CC=C5N=N4

Origin of Product

United States

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